ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2,4-dichlorobenzoyl chloride with an appropriate indole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the target compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the purity and composition of the product throughout the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 5-((2,4-dichlorobenzoyl)oxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be compared with other indole derivatives, such as:
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with a similar indole core structure.
Serotonin: A neurotransmitter that also contains an indole ring.
Tryptophan: An essential amino acid with an indole side chain.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the 2,4-dichlorobenzoyl group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 5-(2,4-dichlorobenzoyl)oxy-2-methyl-1-phenylindole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19Cl2NO4/c1-3-31-25(30)23-15(2)28(17-7-5-4-6-8-17)22-12-10-18(14-20(22)23)32-24(29)19-11-9-16(26)13-21(19)27/h4-14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXASIBPOKQVMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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